molecular formula C15H19N3O3S B2480993 N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide CAS No. 1173077-36-5

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide

Cat. No. B2480993
CAS RN: 1173077-36-5
M. Wt: 321.4
InChI Key: CQNYRRCBDLNGHC-UHFFFAOYSA-N
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Description

Pyrazole derivatives are an important class of nitrogen-containing heterocycles with a wide range of biological and chemical properties. These compounds often serve as key intermediates in the synthesis of more complex molecules due to their reactivity and versatility.

Synthesis Analysis

Pyrazole compounds can be synthesized through various methods, including the condensation of hydrazines with 1,3-diketones or aldehydes. For example, the synthesis of 1,5-diarylpyrazole derivatives involves the preparation of sulfonamide-containing pyrazole derivatives through extensive structure-activity relationship (SAR) work, highlighting the importance of functional group modification in tuning the properties of these compounds (Penning et al., 1997).

Molecular Structure Analysis

The structure of pyrazole derivatives is crucial in determining their chemical reactivity and biological activity. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR), are used for structure elucidation. For instance, detailed structure elucidation of a new cannabimimetic designer drug, a pyrazole derivative, was achieved using NMR and mass spectrometry (Girreser et al., 2016).

Scientific Research Applications

1. Hypoglycemic Properties

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide and its derivatives have been explored for their hypoglycemic properties. Research indicates that certain pyrazole compounds, such as 3,5-dimethylpyrazole, possess potent hypoglycemic activity. This activity is distinct from insulin and other hypoglycemic agents, potentially acting through plasma free fatty acid modulation and glucose oxidation (Gerritsen & Dulin, 1965).

2. Antidepressant Potential

Pyrazole derivatives have been identified as potential antidepressants with reduced side effects. A specific compound, N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, demonstrated antidepressant efficacy comparable to imipramine in animal models without significant anticholinergic action (Bailey et al., 1985).

3. Agricultural Applications

In the agricultural field, 3,4-Dimethylpyrazole phosphate (DMPP) is a novel nitrification inhibitor. It effectively reduces nitrate leaching and potentially lowers nitrous oxide emissions, enhancing crop yield and reducing the need for nitrogen fertilization (Zerulla et al., 2001).

4. Anti-inflammatory and Analgesic Activities

Pyrazole derivatives show promise in anti-inflammatory and analgesic applications. For instance, 3,4-dimethylpyrano[2,3-c]pyrazol-6-one derivatives exhibited notable analgesic activities, akin to aminopyrine, suggesting their potential in pain management (Kuo, Huang, & Nakamura, 1984).

5. Anticancer Properties

Some pyrazole derivatives have been explored for their anticancer effects. A study on N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide and related compounds demonstrated potential anticancer activities, highlighting the therapeutic promise of these compounds in oncology (Metwally, Abdelrazek, & Eldaly, 2016).

6. Hypoglycemic and Antilipolytic Agent for Diabetes Treatment

The complex 1,5-Bis(3,5-dimethylpyrazol-1-yl)-3-oxapentane diacetatocopper was identified as having hypoglycemic properties. This complex effectively reduced blood glucose levels, although it caused histopathological changes in the pancreas of rats, suggesting a need for further safety evaluation (Nofa, Lampatov, & Lepilov, 2015).

Safety and Hazards

The safety and hazards associated with “N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide” are not known. It is always important to handle chemical compounds with care and to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-11-4-6-13(7-5-11)22(20,21)9-8-15(19)16-14-10-12(2)17-18(14)3/h4-7,10H,8-9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNYRRCBDLNGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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